

An In-depth Technical Guide to Carbimazole-d5: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Carbimazole-d5**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies. This document delves into the mechanism of action of its parent compound, carbimazole, and furnishes detailed experimental protocols for its analysis.

Introduction to Carbimazole and its Deuterated Analog

Carbimazole is a widely used antithyroid agent for the management of hyperthyroidism.[1] It acts as a prodrug, rapidly converting in the body to its active metabolite, methimazole.[1][2][3] [4] Methimazole, in turn, interferes with the synthesis of thyroid hormones.[1][2][3][5][6][7][8][9] **Carbimazole-d5** is a stable isotope-labeled version of carbimazole, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, as it shares near-identical physicochemical properties with the unlabeled drug, but is distinguishable by its mass.[10][11][12]

Chemical Structure and Properties

The chemical structures of Carbimazole and Carbimazole-d5 are depicted below.



Figure 1: Chemical Structures



Chemical structure of Carbinazole-d5 would be identical to Carbinazole, with the five hydrogens on the ethyl group (-CH2CH57时)测定码步势是duterium (-CD2CD3). A standard 2D chemical structure image for Carbinazole-d5 is not readily available in the search results.

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Caption: Chemical structure of Carbimazole. The structure of **Carbimazole-d5** is identical, with the ethyl group being deuterated.

The key physicochemical properties of Carbimazole and **Carbimazole-d5** are summarized in the table below for easy comparison.

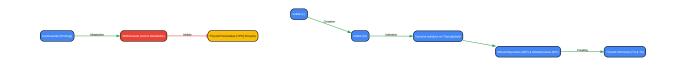
Property	Carbimazole	Carbimazole-d5
Molecular Formula	C7H10N2O2S	C7H5D5N2O2S
Molecular Weight	186.23 g/mol	191.26 g/mol
CAS Number	22232-54-8	22232-54-8 (unlabeled)
Appearance	White solid	Not specified, expected to be a white solid
Melting Point	123.5 °C	Not specified
Solubility	Soluble in methanol and acetonitrile	Not specified, expected to be similar to Carbimazole
LogP	0.4	Not specified, expected to be similar to Carbimazole



Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Carbimazole exerts its therapeutic effect after being metabolized to methimazole. Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3][5] [6][7][8][9] The inhibition of TPO disrupts the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form T3 and T4.[2][3][5][6][7][8][9] This leads to a reduction in the overall production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.

The signaling pathway illustrating this mechanism is provided below.



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Caption: Mechanism of Carbimazole action via its active metabolite, Methimazole.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Carbimazole and, by extension, **Carbimazole-d5**.

Synthesis of Carbimazole and its Deuterated Analog

A general, one-pot synthesis method for carbimazole and its analogs has been described.[13] While a specific protocol for **Carbimazole-d5** is not detailed in the provided search results, a

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plausible synthesis can be adapted from the described methods for the unlabeled compound by utilizing a deuterated starting material.

Note: The following protocol is a representative synthesis for Carbimazole. The synthesis of **Carbimazole-d5** would require the use of deuterated ethyl chloroformate.

Materials:

- 1-methylimidazole
- Ethyl chloroformate (or deuterated ethyl chloroformate for **Carbimazole-d5** synthesis)
- Triethylamine
- Elemental sulfur
- Anhydrous Tetrahydrofuran (THF)
- Celite

Procedure:

- To a cooled (0 °C) solution of 1-methylimidazole in freshly distilled dry THF, add ethyl chloroformate via syringe.
- Stir the mixture for 3 hours and then cool back to 0 °C.
- Add triethylamine to the solution and allow it to reach room temperature (25 °C).
- After stirring for 3 hours at room temperature, add elemental sulfur.
- Stir the resulting mixture for 24 hours.
- Filter the mixture through a pad of celite.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Further purification can be achieved by chromatography.



Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Several RP-HPLC methods have been developed for the quantification of carbimazole in bulk and pharmaceutical formulations.[14][15][16][17] The following is a representative protocol.

Instrumentation:

- HPLC system with UV detector (e.g., JASCO Extrema LC system-4000)[14]
- Data acquisition and analysis software (e.g., ChromNAV)[14]
- Analytical balance
- Ultrasonicator

Chromatographic Conditions:

Parameter	Value
Column	Inertsil ODS (250x4.6mm, 5μm)[14][15] or C18 column (4.6x250mm, 5μm)[16]
Mobile Phase	Methanol:Acetonitrile (80:20 v/v)[14][15] or Methanol:0.1% OPA (80:20 v/v)[16]
Flow Rate	0.7 mL/min[14][15][16]
Injection Volume	10 μL[14]
Detection Wavelength	298 nm[14][15] or 291 nm[16]
Diluent	Methanol[14]

Standard Solution Preparation:

Accurately weigh 10 mg of Carbimazole standard and transfer it to a 10 mL volumetric flask.
 [14][18]



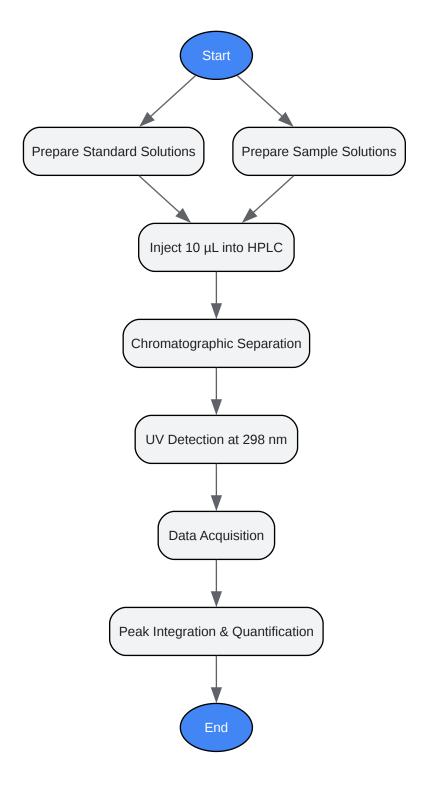




- Dissolve and make up the volume with the diluent (Methanol) to obtain a stock solution of 1000 μ g/mL.[14][18]
- Sonicate for 15 minutes to ensure complete dissolution.[18]
- Prepare working standard solutions of desired concentrations (e.g., 5-25 μ g/mL) by further diluting the stock solution with the mobile phase.[18]

Sample Analysis Workflow:





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Caption: General workflow for the RP-HPLC analysis of Carbimazole.



Analytical Method: Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

A detailed structural refinement of carbimazole has been performed using solid-state NMR crystallography.[19][20][21][22] This technique provides valuable information about the three-dimensional structure of crystalline solids.

Instrumentation:

- Solid-state NMR spectrometer (e.g., 400 MHz)[23]
- Magic Angle Spinning (MAS) probe (e.g., 2.5 mm or 4 mm)[23][24]

Experimental Parameters:

- ¹³C CP/MAS: Cross-polarization magic angle spinning is used to enhance the signal of lowabundance ¹³C nuclei. A typical MAS frequency would be 22 kHz.[20]
- ¹H MAS and CRAMPS: High-resolution ¹H spectra can be obtained using Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) to suppress homonuclear dipolar broadening.

 [20]
- ¹H-¹H DQSQ: Double Quantum-Single Quantum correlation experiments can be used to probe proton-proton proximities.[20]
- ¹H-¹³C HETCOR: Heteronuclear Correlation experiments are used to establish connectivity between protons and carbons.[20]

Sample Preparation:

The solid sample is packed into a zirconia rotor for analysis.[24]

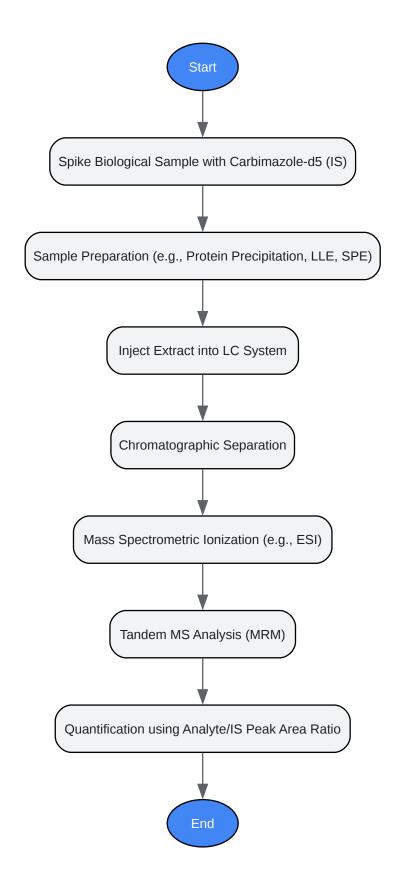
Bioanalytical Method: LC-MS/MS with Carbimazole-d5 as Internal Standard

Carbimazole-d5 is an excellent internal standard for the quantification of carbimazole in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]



[11][12]

General Workflow:





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Caption: Workflow for bioanalysis using LC-MS/MS with **Carbimazole-d5** as an internal standard.

Key Considerations for using **Carbimazole-d5** as an Internal Standard:

- Purity: It is crucial to verify the isotopic and chemical purity of the **Carbimazole-d5** standard to avoid interference with the analyte.[10]
- Concentration: The concentration of the internal standard should be optimized to provide a consistent and reliable signal across the calibration range.[12]
- Timing of Addition: The internal standard should be added to the samples as early as
 possible in the sample preparation workflow to account for variability in all subsequent steps.
 [11]
- Matrix Effects: While stable isotope-labeled internal standards are excellent at compensating for matrix effects, it is still important to assess and minimize these effects during method development.[25]

Conclusion

Carbimazole-d5 is a valuable tool for researchers and drug development professionals, particularly for pharmacokinetic and bioequivalence studies of carbimazole. Its chemical and physical properties are nearly identical to the parent drug, making it an ideal internal standard for mass spectrometry-based quantification. A thorough understanding of the mechanism of action of carbimazole and the availability of robust analytical methods are essential for its effective use in a research and development setting. This guide provides a foundational understanding and practical protocols to aid in these endeavors.

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